REACTION_SMILES
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[Br:1][CH2:2][c:3]1[cH:4][c:5]([N+:9](=[O:10])[O-:11])[cH:6][cH:7][cH:8]1.[CH3:12][S:13](=[O:14])[O-:15].[CH3:17][CH2:18][OH:19].[Na+:16]>>[CH2:2]([c:3]1[cH:4][c:5]([N+:9](=[O:10])[O-:11])[cH:6][cH:7][cH:8]1)[S:13]([CH3:12])(=[O:14])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc(CBr)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CS(=O)(=O)Cc1cccc([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |